![molecular formula C9H13ClN2O2 B11891840 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one CAS No. 1346697-51-5](/img/structure/B11891840.png)
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone derivative with a chlorinating agent and an alkylating agent. The general steps are as follows:
Chlorination: A pyridazinone derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Alkylation: The chlorinated intermediate is then reacted with 2-pentanol in the presence of a base (e.g., potassium carbonate) to form the 5-(pentan-2-yloxy) group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar chlorination and alkylation steps, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may target the chlorine atom, converting it to a hydrogen atom.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Hydroxylated pyridazinone derivatives.
Reduction: Dechlorinated pyridazinone.
Substitution: Amino or thiol-substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: May be used in the development of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-5-(methoxy)pyridazin-3(2H)-one
- 4-chloro-5-(ethoxy)pyridazin-3(2H)-one
- 4-chloro-5-(butoxy)pyridazin-3(2H)-one
Uniqueness
4-chloro-5-(pentan-2-yloxy)pyridazin-3(2H)-one is unique due to the presence of the pentan-2-yloxy group, which may impart distinct physicochemical properties and biological activities compared to its shorter or longer alkoxy analogs.
Eigenschaften
CAS-Nummer |
1346697-51-5 |
---|---|
Molekularformel |
C9H13ClN2O2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
5-chloro-4-pentan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-4-6(2)14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
RSVGFERQJCZHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC1=C(C(=O)NN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.